5-Bromo-3-cyano-2-fluorobenzenesulfonyl chloride
Overview
Description
5-Bromo-3-cyano-2-fluorobenzenesulfonyl chloride is a versatile organic compound characterized by the presence of bromine, cyano, and fluorine substituents on a benzene ring, along with a sulfonyl chloride functional group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-cyano-2-fluorobenzenesulfonyl chloride typically involves multiple steps, starting from simpler aromatic compounds One common approach is the halogenation of 2-fluorobenzene to introduce the bromine atom, followed by nitration and subsequent conversion to the cyano group
Industrial Production Methods: In an industrial setting, the compound is often produced through continuous flow processes to ensure efficiency and safety. Advanced techniques such as microreactor technology can be employed to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-cyano-2-fluorobenzenesulfonyl chloride undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl acids or esters.
Reduction: Reduction reactions can lead to the formation of the corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Reagents like sodium nitrite (NaNO₂) and hydrochloric acid (HCl) are used for diazotization, while nucleophiles like ammonia (NH₃) can be used for substitution reactions.
Major Products Formed:
Sulfonyl Acids: Resulting from oxidation reactions.
Amine Derivatives: Formed through reduction reactions.
Substituted Benzene Derivatives: Resulting from various substitution reactions.
Scientific Research Applications
Chemistry: In synthetic chemistry, 5-Bromo-3-cyano-2-fluorobenzenesulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound has been utilized in biological studies to investigate the effects of halogenated aromatic compounds on biological systems. It serves as a probe to study enzyme inhibition and receptor binding.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. Its structural features make it a candidate for the development of new drugs targeting various diseases.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals. Its ability to undergo various chemical transformations makes it a versatile reagent in industrial processes.
Mechanism of Action
The mechanism by which 5-Bromo-3-cyano-2-fluorobenzenesulfonyl chloride exerts its effects depends on the specific reaction or application. For example, in enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved are determined by the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
4-Bromo-3-fluorobenzenesulfonyl chloride: Similar in structure but lacks the cyano group.
4-Fluoro-3-cyanobenzenesulfonyl chloride: Similar but has a different position of the fluorine atom.
Uniqueness: 5-Bromo-3-cyano-2-fluorobenzenesulfonyl chloride is unique due to the combination of bromine, cyano, and fluorine substituents on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
5-bromo-3-cyano-2-fluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClFNO2S/c8-5-1-4(3-11)7(10)6(2-5)14(9,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWPPRDYRPIXQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)F)S(=O)(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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